Cas no 26893-38-9 (1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1))

1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1) is a chemically stable hydrochloride salt of a dihydroimidazole derivative. This compound is characterized by its imidazoline core, which is functionalized with an amine group at the 2-position, enhancing its reactivity in synthetic applications. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous or protic reaction conditions. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular control. The compound’s stability under standard storage conditions ensures consistent performance in laboratory and production settings.
1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1) structure
26893-38-9 structure
Product Name:1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1)
CAS No:26893-38-9
MF:C3H8ClN3
MW:121.568718910217
CID:265091
PubChem ID:12797539
Update Time:2025-05-25

1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1)
    • Ethylene Guanidine
    • 4,5-dihydro-1H-imidazol-2-amine,hydrochloride
    • ETHYLENE GUANIDINE HYDROCHLORIDE
    • 2-Amino-2-imidazoline Hydrochloride
    • 2-Amino-2-imidazoline Monohydrochloride
    • 2-Aminoimidazoline hydrochloride
    • 2-Imidazoline,2-amino-,hydrochloride
    • 4,5-Dihydro-1H-imidazol-2-ylamin,Hydrochlorid
    • 4,5-dihydro-1H-imidazol-2-ylamine,hydrochloride
    • NSC-8153
    • 2-amino-4,5dihydroimidazole hydrochloride
    • FT-0667992
    • NSC8153
    • UNII-OOW43632VL
    • NS00128898
    • RZISTNHSOMNHDE-UHFFFAOYSA-N
    • 2-amino4,5-dihydroimidazole hydrochloride
    • 2-amino-4,5-dihydroimidazole hydrochloride
    • DTXSID60181400
    • J-016588
    • Q21546969
    • 4,5-dihydro-1H-imidazol-2-amine;hydrochloride
    • NSC 8153
    • 1H-Imidazol-2-amine, 4,5-dihydro-, monohydrochloride
    • OOW43632VL
    • 4,5-Dihydro-1H-imidazol-2-amine Hydrochloride
    • 26893-38-9
    • 2-Imidazoline, 2-amino-, hydrochloride
    • 4, 5-dihydro-1H-imidazol-2-amine;hydrochloride
    • SCHEMBL4827026
    • 2-Amino-2-imidazoline, monohydrochloride
    • 1H-Imidazol-2-amine, 4,5-dihydro-, hydrochloride (1:1)
    • DTXCID30103891
    • Inchi: 1S/C3H7N3.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H
    • InChI Key: RZISTNHSOMNHDE-UHFFFAOYSA-N
    • SMILES: Cl.N1C(N)=NCC1

Computed Properties

  • Exact Mass: 121.04100
  • Monoisotopic Mass: 121.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 76.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.41000
  • LogP: 0.17100

1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1) Pricemore >>

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Additional information on 1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1)

Comprehensive Analysis of 1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1) (CAS No. 26893-38-9)

The compound 1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1), identified by its CAS No. 26893-38-9, is a chemically significant derivative of the imidazole family. This molecule has garnered attention in both academic and industrial research due to its unique structural properties and potential applications. The imidazole core is a well-known heterocyclic scaffold, often utilized in pharmaceuticals, agrochemicals, and material science. The hydrochloride salt form enhances its solubility, making it more versatile for experimental and formulation purposes.

In recent years, the demand for imidazole-based compounds has surged, driven by their role in drug discovery and development. Researchers are particularly interested in 4,5-dihydro-1H-imidazol-2-amine derivatives due to their bioactivity and potential therapeutic benefits. The hydrochloride salt form of this compound is often preferred for its stability and ease of handling in laboratory settings. This aligns with the growing trend of optimizing chemical entities for better pharmacokinetic properties.

One of the most frequently searched questions related to CAS No. 26893-38-9 is its synthetic route and purification methods. The compound can be synthesized through cyclization reactions involving appropriate precursors, followed by salt formation with hydrochloric acid. Purification typically involves recrystallization or chromatography, depending on the desired purity level. These methods are critical for ensuring the compound's quality, especially when used in sensitive applications like medicinal chemistry or bioconjugation.

Another hot topic in the scientific community is the structure-activity relationship (SAR) of imidazole derivatives. The 1H-Imidazol-2-amine moiety is known to interact with various biological targets, including enzymes and receptors. This has led to its exploration in the design of small-molecule inhibitors and modulators. The 4,5-dihydro modification introduces conformational constraints, which can significantly alter binding affinity and selectivity. Such insights are invaluable for researchers working on drug design and molecular modeling.

The compound's physicochemical properties are also a subject of interest. Its melting point, solubility profile, and stability under various conditions are frequently queried in academic and industrial databases. These properties are essential for formulation scientists who aim to develop stable and bioavailable products. For instance, the hydrochloride salt form improves water solubility, which is crucial for oral drug delivery systems.

In the context of green chemistry, there is a growing emphasis on sustainable synthesis of imidazole derivatives. Researchers are exploring catalyst-free reactions and microwave-assisted synthesis to reduce environmental impact. The 1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1) can be synthesized using these eco-friendly methods, aligning with the global push for greener chemical processes.

Lastly, the compound's analytical characterization is a critical aspect for quality control. Techniques like NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to verify its identity and purity. These methods are often discussed in forums and research papers, highlighting their importance in ensuring reproducible results in scientific studies.

In summary, 1H-Imidazol-2-amine,4,5-dihydro-, hydrochloride (1:1) (CAS No. 26893-38-9) is a versatile compound with broad applications in pharmaceutical research, material science, and chemical synthesis. Its unique properties and the ongoing research into its derivatives make it a valuable subject for both academic and industrial investigations.

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